2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

Catalog No.
S1774619
CAS No.
1219080-77-9
M.F
C28H40NP
M. Wt
421.609
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylanilin...

CAS Number

1219080-77-9

Product Name

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline

Molecular Formula

C28H40NP

Molecular Weight

421.609

InChI

InChI=1S/C28H40NP/c1-29(2)25-5-3-4-6-26(25)30(27-13-19-7-20(14-27)9-21(8-19)15-27)28-16-22-10-23(17-28)12-24(11-22)18-28/h3-6,19-24H,7-18H2,1-2H3

InChI Key

MILNYLCUWRWYBI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline, commercially known as MeDalPhos, is a highly sterically hindered, hemilabile P,N-bidentate ligand fundamentally designed to enable challenging transition-metal-catalyzed cross-couplings. Featuring a rigid di(1-adamantyl)phosphine moiety paired with a flexible dimethylamine donor, this architecture allows the ligand to dynamically coordinate and decoordinate from metal centers. This hemilability is highly prized in procurement for stabilizing low-coordinate metal intermediates while actively driving bottleneck elementary steps, such as oxidative addition and reductive elimination. MeDalPhos has become an indispensable benchmark material for enabling oxidant-free Au(I)/Au(III) redox catalysis and facilitating difficult palladium-catalyzed C-N and C-P bond formations that fail with standard biaryl phosphines [1].

Generic substitution of MeDalPhos with standard ortho-biaryl Buchwald phosphines (e.g., XPhos, RuPhos) or simple bidentate ligands (e.g., bipyridine) routinely fails in redox-demanding catalytic cycles [1]. In gold catalysis, the high redox potential of gold typically prevents the oxidative addition of aryl halides; standard ligands either fail to activate the metal, require the addition of harsh sacrificial oxidants, or result in reversible, low-conversion additions. MeDalPhos’s specific hemilabile N-donor actively pulls the metal into a higher oxidation state by stabilizing the square-planar Au(III) intermediate, making it non-interchangeable for oxidant-free Au(I)/Au(III) cycles and chemoselective sequential couplings [2].

Enabling Oxidant-Free Gold Redox Catalysis Kinetics

In the oxidative addition of aryl and vinyl iodides to Au(I), standard bidentate ligands such as bipyridine require elevated temperatures (50 °C), a massive excess of substrate (20 equivalents), and yield a reversible reaction [1]. In stark contrast, the MeDalPhos-Au(I) complex triggers instantaneous, quantitative, and irreversible oxidative addition at room temperature using only 1 equivalent of substrate [1].

Evidence DimensionOxidative addition conditions and reversibility
Target Compound DataInstantaneous, irreversible at 25 °C with 1 eq. substrate
Comparator Or BaselineBipyridine (requires 50 °C, reversible, 20 eq. substrate)
Quantified Difference>20-fold reduction in substrate equivalents and complete elimination of reversibility
ConditionsStoichiometric oxidative addition of aryl/vinyl iodides to Au(I) complexes

It allows buyers to implement robust Au(I)/Au(III) catalytic cycles without the cost, toxicity, and functional-group incompatibility of sacrificial external oxidants.

Yield Superiority in Complex Arylative Lactonization

MeDalPhos demonstrates exceptional performance in the unified Au(I)/Au(III)-catalyzed arylative lactonization of enamides. When synthesizing complex γ- and δ-lactones, MeDalPhos-supported gold catalysts delivered target lactones in 87%, 87%, and 48% yields[1]. In direct comparison, previously state-of-the-art MIC^N-based gold catalysts afforded the exact same compounds in only 35%, 13%, and 1% yields, respectively[1].

Evidence DimensionIsolated yield of complex lactones
Target Compound Data48% to 87% yield
Comparator Or BaselineMIC^N-based gold catalysts (1% to 35% yield)
Quantified DifferenceUp to a 47-fold increase in isolated yield (1% vs 48%) and >2-fold increase in optimal cases (35% vs 87%)
ConditionsAu-catalyzed arylative lactonization using aryl iodides and AgOTf as a halide scavenger at 80 °C

This drastic improvement in material throughput directly lowers the cost of goods for late-stage functionalization of biologically active lactone scaffolds.

Overcoming Catalyst Deactivation in C-P Cross-Coupling

The strong affinity of Au(I) for phosphines typically poisons the catalyst, rendering it inactive toward oxidative addition [1]. In the cross-coupling of phosphine oxides with aryl iodides, standard Au(I) systems fail entirely due to catalyst deactivation. However, the hemilabile MeDalPhos ligand successfully drives the oxidative addition and subsequent C(sp2)-P reductive elimination, affording triaryl phosphine oxides in 82–99% isolated yields [1].

Evidence DimensionCross-coupling yield of phosphine oxides
Target Compound Data82–99% isolated yield
Comparator Or BaselineStandard Au(I) systems (0% yield due to phosphine poisoning)
Quantified DifferenceComplete rescue of catalytic activity from 0% to >82% yield
ConditionsGold-catalyzed C-P cross-coupling of (2-hydroxypropan-2-yl)diphenyl phosphine oxide with aryl iodides

It provides a reliable, scalable procurement route to synthesize complex phosphine oxides that are otherwise inaccessible via standard gold catalysis.

Absolute Chemoselectivity for Vinyl over Aryl Iodides

In complex molecule synthesis, differentiating between reactive sites is critical. MeDalPhos-ligated gold complexes exhibit a profound kinetic preference for oxidative addition into vinyl iodides over aryl iodides [1]. In competitive experiments with vinyl/aryl bis-iodide substrates, MeDalPhos enables 100% chemoselective hetero-vinylation at the vinyl iodide site, leaving the aryl iodide completely intact for subsequent C-N or C-C cross-coupling [1].

Evidence DimensionSite selectivity in bis-iodide substrates
Target Compound Data100% chemoselectivity for vinyl-I over aryl-I
Comparator Or BaselineStandard non-differentiating cross-coupling catalysts (mixed additions)
Quantified DifferenceComplete orthogonal reactivity enabling sequential coupling
ConditionsGold-catalyzed hetero-vinylation of vinyl/aryl bis-iodide substrates

It eliminates the need for costly protection and deprotection steps during the synthesis of advanced pharmaceutical intermediates.

Oxidant-Free Gold Redox Catalysis Workflows

MeDalPhos is a highly effective ligand choice for workflows requiring Au(I)/Au(III) cycles, such as carboamination and oxyarylation, where sensitive functional groups preclude the use of harsh external oxidants. Its ability to trigger instantaneous oxidative addition at room temperature ensures high functional group tolerance [1].

Late-Stage Functionalization of Medicinal Scaffolds

Due to its superior yield profile compared to MIC^N-based catalysts, MeDalPhos is highly recommended for synthesizing complex γ- and δ-lactones, as well as functionalized heterocycles like tetrahydrofurans and pyrrolidines, directly from simple enamide or alkenol precursors[2].

Sequential Polyfunctional Couplings in API Synthesis

For step-economical synthesis of complex active pharmaceutical ingredients (APIs) starting from di-halogenated precursors, MeDalPhos leverages its strict chemoselectivity for vinyl over aryl halides to enable protecting-group-free sequential couplings [1].

Synthesis of Advanced Phosphine Ligands and Oxides

MeDalPhos is uniquely suited for the direct C-P cross-coupling of phosphine oxides with aryl iodides, a process typically stalled by catalyst poisoning in standard gold systems, thereby streamlining the production of novel phosphine architectures [3].

XLogP3

7

Dates

Last modified: 08-15-2023

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